ADL5859 - 850305-06-5

ADL5859

Catalog Number: EVT-258259
CAS Number: 850305-06-5
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain.
Source and Classification

ADL5859 is derived from a series of compounds aimed at enhancing the therapeutic effects of delta opioid receptor activation while minimizing adverse effects commonly associated with opioid use. It belongs to a class of compounds that include other delta agonists like SNC80 and TAN-67, which have been evaluated for their analgesic properties. The compound's structure is characterized by a 4-phenylspiro[chromene-2,4'-piperidin]-5-ol moiety, contributing to its binding affinity and selectivity towards the delta opioid receptor .

Synthesis Analysis

The synthesis of ADL5859 involves multiple steps that require careful control of reaction conditions to ensure the desired product is obtained with high purity. The synthetic pathway typically starts with commercially available starting materials, which undergo several transformations including:

  1. Formation of the Spirocyclic Core: Initial reactions involve cyclization processes that create the spirocyclic structure integral to ADL5859's activity.
  2. Functional Group Modifications: Subsequent steps include the introduction of functional groups such as diethyl amine, which enhance binding affinity to the delta opioid receptor.
  3. Purification: The final product is purified using techniques like column chromatography or recrystallization to isolate ADL5859 from by-products.

Specific parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during these synthetic steps .

Molecular Structure Analysis

ADL5859 has a complex molecular structure that can be summarized as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₂
  • Molecular Weight: Approximately 301.39 g/mol
  • Structural Features:
    • The compound adopts an inverted-T shape, allowing it to fit snugly into the binding pocket of the delta opioid receptor.
    • Key interactions include hydrophobic contacts and salt bridges with specific amino acid residues in the receptor, such as tyrosine and histidine residues .

The binding model indicates that ADL5859 occupies a smaller binding pocket compared to peptide ligands, leading to distinct conformational changes in the receptor that are critical for its agonistic activity .

Chemical Reactions Analysis

ADL5859 participates in various chemical reactions primarily involving its interaction with the delta opioid receptor. These interactions can be characterized as follows:

  1. Agonistic Activity: Upon binding to the delta opioid receptor, ADL5859 activates intracellular signaling pathways typically mediated by G-proteins.
  2. Biased Agonism: The compound exhibits biased signaling, favoring pathways that lead to analgesia without triggering β-arrestin recruitment, which is often associated with adverse effects such as tolerance and side effects .
  3. Pharmacokinetic Profile: Studies indicate that ADL5859 has good oral bioavailability and exhibits dose-dependent analgesic effects in animal models .
Mechanism of Action

The mechanism of action for ADL5859 involves its selective binding to the delta opioid receptor, leading to:

  • Activation of G-proteins: This activation initiates downstream signaling cascades that result in analgesic effects.
  • Biased Signaling: Unlike traditional opioids, ADL5859 preferentially activates pathways associated with pain relief while minimizing side effects related to β-arrestin signaling .
  • Molecular Dynamics: Computational studies have shown that ADL5859 maintains a stable orientation within the receptor's binding site during dynamic simulations, which supports its role as an effective agonist .
Physical and Chemical Properties Analysis

ADL5859 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water, affecting its formulation for therapeutic use.
  • Stability: Stability studies suggest that ADL5859 remains effective under standard laboratory conditions, although specific storage conditions may be recommended to preserve its integrity.
  • Melting Point: The melting point is not explicitly stated in available literature but is essential for characterizing solid-state properties during formulation development.

These properties are critical for determining the compound's suitability for clinical applications .

Applications

ADL5859 shows promise in several scientific applications:

  1. Pain Management: Its primary application lies in treating chronic pain conditions due to its potent analgesic effects without significant side effects associated with traditional opioids.
  2. Depression Treatment: Preliminary studies suggest potential antidepressant effects, positioning ADL5859 as a candidate for treating mood disorders linked to dysregulated opioid signaling .
  3. Research Tool: As a selective delta opioid receptor agonist, ADL5859 serves as a valuable tool for researchers investigating opioid receptor biology and pharmacology.
Structural Biology and Activation Mechanisms of δ-Opioid Receptor (δOR) by ADL5859

Cryo-EM Analysis of ADL5859-Bound δOR-Gi Protein Complex

Cryo-electron microscopy (cryo-EM) studies have resolved the structure of the human δOR-Gi protein complex bound to ADL5859 at 3.11 Å resolution [1]. The complex was stabilized using a truncated δOR construct (residues 36–352) fused with cytochrome b562 RIL (BRIL) at the N-terminus to enhance receptor expression. Co-expression of δOR and the Gi heterotrimer in Spodoptera frugiperda (Sf9) insect cells, alongside ADL5859 and the antibody scFv16, enabled high-resolution structural determination [1] [5]. Key features of the complex include:

  • Gi coupling specificity: The Giα subunit engages δOR via hydrophobic interactions between I344 of Giα and I139, L143, and V146 of δOR’s transmembrane helix 3 (TM3).
  • Receptor activation state: Significant outward displacement of transmembrane helix 6 (TM6) by 12.1 Å (measured at D253⁶·²⁷) and inward movement of TM7, consistent with active-state GPCR conformations [1].
  • Structural comparison: Alignment with the peptide agonist deltorphin-bound δOR-Gi complex (PDB: 8F7S) revealed conserved activation motifs but distinct ligand-induced conformational changes (RMSD: 1.1 for receptor) [1] [5].

Table 1: Cryo-EM Data Collection and Refinement Statistics for ADL5859-δOR-Gi Complex

ParameterValue
Resolution (Å)3.11
Receptor constructδOR(36-352)-BRIL
Expression systemSf9 insect cells
LigandADL5859
Stabilizing agentsscFv16 antibody
TM6 displacement (Å)12.1 (at D253⁶·²⁷)
PDB accession code8Y45

Conformational Dynamics of Transmembrane Domains During δOR Activation

ADL5859 binding induces specific conformational rearrangements in δOR’s transmembrane domains (TMDs), distinct from peptide agonists:

  • TM6 and TM7 movements: TM6 shifts outward by 12.1 Å to accommodate Gi protein coupling, while TM7 moves inward, contracting the ligand-binding pocket [1]. Molecular dynamics (MD) simulations confirm these rearrangements stabilize the active state [1].
  • TM1 displacement: Unique to ADL5859, TM1 exhibits an outward movement driven by strengthened interactions between Y109²·⁶⁴ and H301⁷·³⁶. This contrasts with deltorphin-bound δOR, where TM1 remains static [1].
  • Global changes: TM2 and TM3 rotate to optimize Gi binding, while extracellular loop 2 (ECL2) repositions to seal the orthosteric pocket around ADL5859 [1] [5].

Table 2: Conformational Changes in δOR TMDs Induced by ADL5859

Transmembrane DomainDirection of MovementMagnitude (Å)Functional Role
TM6Outward12.1Gi protein coupling
TM7Inward7.3Ligand pocket contraction
TM1Outward4.8Stabilization of active state
TM2Rotational-Orthosteric pocket optimization

Molecular Interactions Between ADL5859 and δOR Orthosteric Binding Pocket

ADL5859 adopts an inverted-T shape within δOR’s orthosteric pocket, penetrating deeply between TM3 and TM6/TM7 [1] [3] [5]:

  • Anchor site: The 4-phenylspiro[chromene-2,4’-piperidin]−5-ol moiety forms:
  • A salt bridge with D128³·³².
  • Hydrophobic interactions with Y129³·³³, I277⁶·⁵¹, H278⁶·⁵², and I304⁷·³⁹.
  • Subtype selectivity: The N,N-diethyl group projects into a subpocket lined by TM6, TM7, and ECL3, explaining >100-fold selectivity for δOR over μOR and κOR [1].
  • Unique stacking: Face-to-end π-stacking with Y308⁷·⁴³, a residue that engages polar contacts in peptide-bound structures [1].MD simulations validate these interactions and show ADL5859’s binding reduces the volume of the orthosteric pocket by ~15% compared to deltorphin [1] [5].

Role of Sodium Ion Binding Pocket in Modulating δOR Signaling Bias

Although ADL5859 does not directly engage the sodium binding pocket, this allosteric site influences δOR’s signaling bias:

  • Sodium pocket as an efficacy switch: The Na⁺ pocket (centered on D95²·⁵⁰) stabilizes δOR’s inactive state. Mutations here convert antagonists into partial agonists by altering water-mediated networks that control TM flexibility [2] [7] [8].
  • Link to β-arrestin signaling: ADL5859 exhibits Gi-protein bias (β-arrestin recruitment efficacy: <30% of SNC80). This bias arises from its inability to stabilize sodium pocket rearrangements required for β-arrestin coupling [1] [2].
  • Contrast with bitopic ligands: Compounds like C6-Quino (designed to bridge the orthosteric site and sodium pocket) show how sodium pocket engagement directly controls partial agonism. ADL5859’s bias stems from orthosteric constraints that indirectly limit sodium pocket conformational changes [2] [7].

Table 3: Sodium Pocket Influence on δOR Signaling Profiles

LigandSodium Pocket EngagementGi Protein Efficacyβ-Arrestin RecruitmentBias Profile
ADL5859Indirect100%<30%Gi-biased
SNC80None100%100%Balanced
C6-QuinoDirect (bitopic)65%40%Partial agonist

Properties

CAS Number

850305-06-5

Product Name

ADL5859

IUPAC Name

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3

InChI Key

OPIKUXLJQFYMSC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O

Solubility

Soluble in DMSO

Synonyms

ADL 5859
ADL-5859
ADL5859
N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.